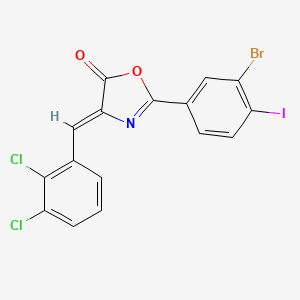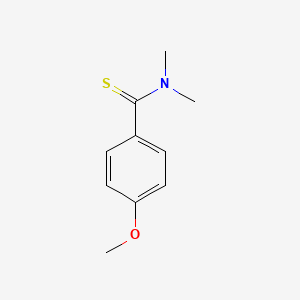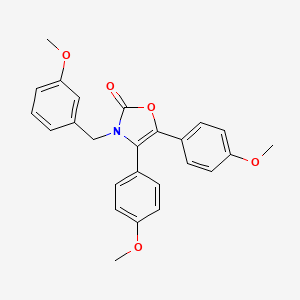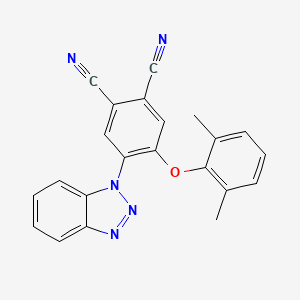
(4Z)-2-(3-bromo-4-iodophenyl)-4-(2,3-dichlorobenzylidene)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-BROMO-4-IODOPHENYL)-4-[(Z)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-1,3-OXAZOL-5-ONE is a complex organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-BROMO-4-IODOPHENYL)-4-[(Z)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Halogenation: Introduction of bromine and iodine atoms into the phenyl ring through electrophilic aromatic substitution reactions.
Formation of Oxazole Ring: Cyclization reaction to form the oxazole ring, often involving the use of reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Aldol Condensation: The final step involves an aldol condensation reaction to introduce the (Z)-1-(2,3-dichlorophenyl)methylidene group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-BROMO-4-IODOPHENYL)-4-[(Z)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-1,3-OXAZOL-5-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms or reduction of the oxazole ring.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are used for halogen substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce dehalogenated derivatives.
Scientific Research Applications
2-(3-BROMO-4-IODOPHENYL)-4-[(Z)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-1,3-OXAZOL-5-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-BROMO-4-IODOPHENYL)-4-[(Z)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(3-BROMO-4-IODOPHENYL)-1,3-OXAZOLE: Lacks the (Z)-1-(2,3-dichlorophenyl)methylidene group.
4-[(Z)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-1,3-OXAZOL-5-ONE: Lacks the 3-bromo-4-iodophenyl group.
Uniqueness
The presence of both halogen atoms and the (Z)-1-(2,3-dichlorophenyl)methylidene group in 2-(3-BROMO-4-IODOPHENYL)-4-[(Z)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-1,3-OXAZOL-5-ONE makes it unique compared to similar compounds
Properties
Molecular Formula |
C16H7BrCl2INO2 |
|---|---|
Molecular Weight |
522.9 g/mol |
IUPAC Name |
(4Z)-2-(3-bromo-4-iodophenyl)-4-[(2,3-dichlorophenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H7BrCl2INO2/c17-10-6-9(4-5-12(10)20)15-21-13(16(22)23-15)7-8-2-1-3-11(18)14(8)19/h1-7H/b13-7- |
InChI Key |
XNAGYLKEXPUGRK-QPEQYQDCSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C=C\2/C(=O)OC(=N2)C3=CC(=C(C=C3)I)Br |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-methyl-1H-tetrazol-5-yl)-2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11074700.png)
![(7aR)-6-(4-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B11074701.png)


![4,5-bis(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-oxazol-2(3H)-one](/img/structure/B11074730.png)

![1-(4-fluorophenyl)-3-[(4-methoxybenzyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B11074743.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)cyclopentanecarboxamide](/img/structure/B11074764.png)
![Dimethyl [1,3-bis(4-bromophenyl)-2-methyl-3-oxopropyl]propanedioate](/img/structure/B11074765.png)
![N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B11074774.png)
![Ethyl 1-[2-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}amino)-2-oxoethyl]piperidine-4-carboxylate](/img/structure/B11074781.png)

![N,N'-[Methylenebis(4,5-dimethoxy-2,1-phenylene)]bis[4-(3-oxo-1-pyrrolidinyl)benzenesulfonamide]](/img/structure/B11074786.png)
![1-(2-Chlorobenzyl)-5'-methyl-3'-[2-(methylthio)ethyl]-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11074793.png)
